![molecular formula C15H15NO2 B7771850 (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)
(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone oxime moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime typically involves the following steps:
Formation of the Ethanone Intermediate: The initial step involves the preparation of 1-[4-(benzyloxy)phenyl]ethanone. This can be achieved through Friedel-Crafts acylation, where benzoyl chloride reacts with 4-(benzyloxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The ethanone intermediate is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as lead tetraacetate or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its oxime group can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with oxime groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime depends on its specific application. In biological systems, oximes are known to interact with enzymes and proteins, often acting as inhibitors. The molecular targets and pathways involved can vary, but typically involve the formation of stable complexes with the active sites of enzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-[4-(benzyloxy)phenyl]ethanone
- (1E)-1-[4-(benzyloxy)phenyl]ethanone hydrazone
- (1E)-1-[4-(benzyloxy)phenyl]ethanone semicarbazone
Uniqueness
(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group and the oxime moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
(NE)-N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVFOCINGKZOL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
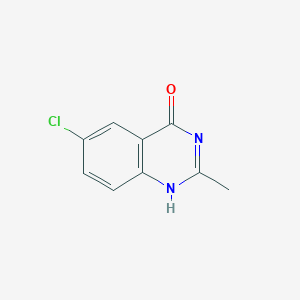
![N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioic acid](/img/structure/B7771773.png)
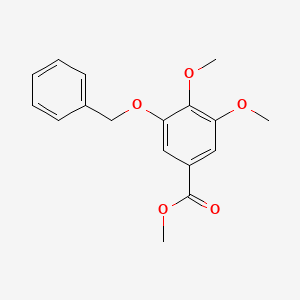
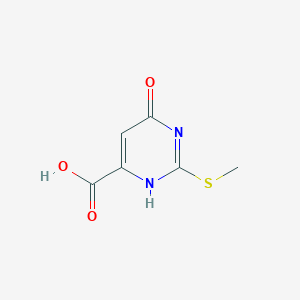
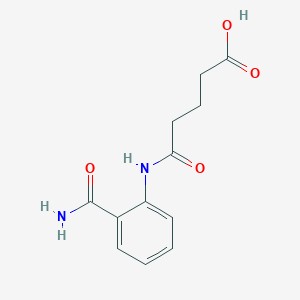

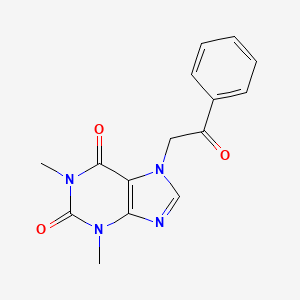

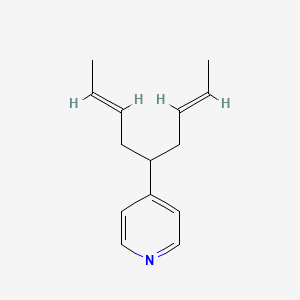
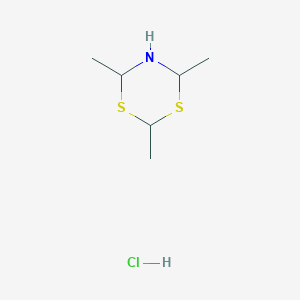
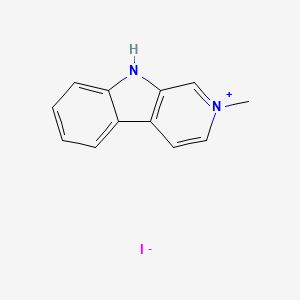
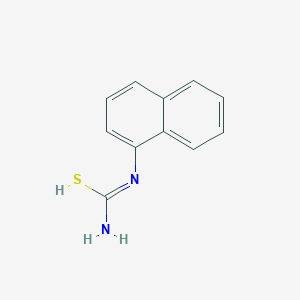
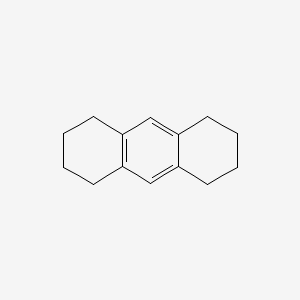
![11H-Benzo[a]fluorene](/img/structure/B7771875.png)
